![molecular formula C20H25N7O B5663717 2-[(2-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5663717.png)
2-[(2-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to a class of chemicals that incorporate elements of pyridine, imidazole, and triazole in their structure. These chemicals are of interest in the field of medicinal chemistry due to their potential biological activities.
Synthesis Analysis
- Synthesis techniques often involve reactions of pyridine moieties with various heterocyclic amines and halogenated compounds. Such processes can lead to the formation of derivatives like triazolopyridine, which is structurally related to the compound (Mohamed et al., 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds, like 6-bromo-2-(4-chlorophenyl) derivatives, shows specific angular relationships between different rings in the structure, highlighting the spatial arrangement that can impact their chemical behavior (Bourichi et al., 2019).
Chemical Reactions and Properties
- Compounds with a similar structure, such as imidazo[1,5-a]pyridine derivatives, serve as a platform for generating stable N-heterocyclic carbenes, indicating potential for diverse chemical reactions and applications (Alcarazo et al., 2005).
Physical Properties Analysis
- While specific data on the physical properties of this compound was not found, related chemicals often exhibit distinct physical characteristics based on their crystalline structure and molecular interactions, as seen in various imidazo[4,5-b]pyridine derivatives (Ouzidan et al., 2011).
Chemical Properties Analysis
- Similar compounds, like triazolo[4,3-a]pyridines, have been synthesized and evaluated for their antimicrobial activities, suggesting the possibility of biologically active chemical properties (Prakash et al., 2011).
Propriétés
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-15-23-18(25-24-15)5-6-19(28)26-11-7-16(8-12-26)20-22-10-13-27(20)14-17-4-2-3-9-21-17/h2-4,9-10,13,16H,5-8,11-12,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNHBCVGLTZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

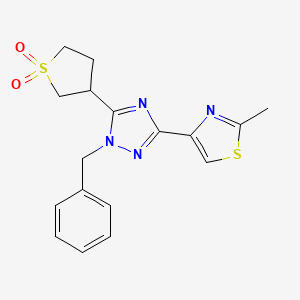
![1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)
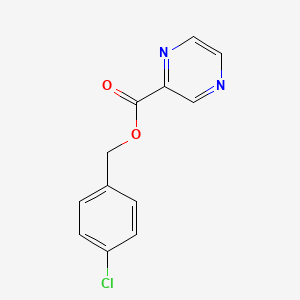

![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)
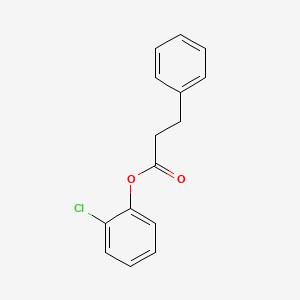
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5663697.png)
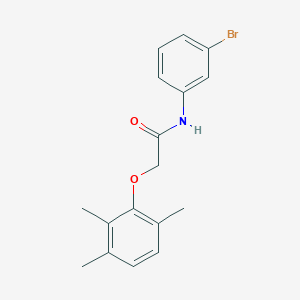
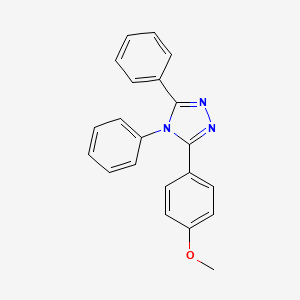
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5663727.png)
![6H-benzimidazo[1',2':3,4]pyrimido[1,6-a]benzimidazole-6,13-dione](/img/structure/B5663737.png)
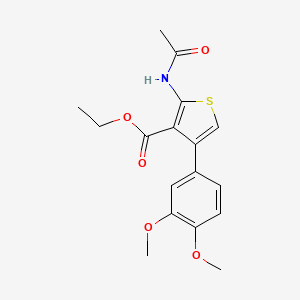
![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)